molecular formula C23H17NO5S B2718882 (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951933-55-4

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2718882
CAS RN: 951933-55-4
M. Wt: 419.45
InChI Key: NTDCDFRBBZWTAR-NHDPSOOVSA-N
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Description

(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17NO5S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

New Synthesis Methods : A study by Gabriele et al. (2006) introduced a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method showcases the stereoselective synthesis of Z isomers, hinting at potential applications in developing precise molecular architectures for advanced materials (Gabriele et al., 2006).

Thermosetting Polybenzoxazines : Research by Gilbert et al. (2018) explored the synthesis and characterization of novel thermosetting systems based on multi-functional benzoxazines. These materials exhibit superior thermal, viscoelastic, and mechanical properties, indicating their potential for high-performance applications in aerospace, automotive, and electronics (Gilbert et al., 2018).

Applications Beyond Monomers

Versatile Use of Benzoxazines : A chapter by Wattanathana et al. (2017) discusses the broad applications of 3,4-dihydro-1,3-2H-benzoxazines beyond their traditional role as monomers for polybenzoxazines. These compounds have been identified for use in luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing their versatility in various scientific and technological fields (Wattanathana et al., 2017).

Bio-based Benzoxazine Polymers : Wang et al. (2012) synthesized fully bio-based benzoxazine monomers, demonstrating their copolymerization to form resins with enhanced thermal properties. This research highlights the sustainability aspect of benzoxazine polymers, promoting their application in environmentally friendly materials (Wang et al., 2012).

High-Performance Materials

Polybenzoxazine with Enhanced Properties : Research on novel benzoxazine monomers containing arylpropargyl ether by Agag et al. (2001) led to the development of highly thermally stable polybenzoxazines. Such materials are crucial for advanced engineering applications requiring materials that maintain integrity under extreme conditions (Agag & Takeichi, 2001).

properties

IUPAC Name

(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-22-16-4-6-18-17(23(16)29-21(22)11-15-2-1-9-30-15)12-24(13-28-18)14-3-5-19-20(10-14)27-8-7-26-19/h1-6,9-11H,7-8,12-13H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDCDFRBBZWTAR-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CC=CS6)C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CC=CS6)/C5=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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